![molecular formula C13H11F3N4O2 B1304093 Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-30-7](/img/structure/B1304093.png)
Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of this compound.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of different starting materials such as amines, aldehydes, and ketones. For instance, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves the reaction of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate, followed by the formation of amide with secondary amines . Similarly, hydrazino and N-benzylidinehydrazino-substituted pyrimidine derivatives are synthesized and evaluated for their antimicrobial activity . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography and molecular orbital calculations. For example, the crystal structure and aromatic character of certain benzylidenehydrazino-substituted pyrimidines have been determined, providing insights into their bond lengths, bond angles, and electronic resonance . This information is crucial for understanding the molecular structure of this compound and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, the reaction of hydrazino pyrimidine derivatives with different aldehydes yields hydrazono derivatives, which can further cyclize to form novel compounds . Additionally, the reactivity of hydrazinocarbonylphenyl benzothiazole with carboxylic acids has been investigated, which is relevant to the reactivity of the hydrazino group in this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the antimicrobial activity of novel pyrimidine derivatives is correlated with their Connolly-accessible surface area values . Understanding these properties is essential for the development of this compound as a potential therapeutic agent.
Scientific Research Applications
Optoelectronic Materials Development
Research indicates the significant role of pyrimidine derivatives, including Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate, in the development of optoelectronic materials. These compounds are integral in creating novel luminescent molecules and chelate compounds for use in electronic devices, light-emitting diodes (LEDs), and organic light-emitting diodes (OLEDs), demonstrating their versatility in synthesizing materials with enhanced photo- and electroluminescence properties. The integration of pyrimidine fragments into π-extended conjugated systems has proven invaluable for fabricating materials with potential applications in nonlinear optical materials and colorimetric pH sensors, highlighting the compound's significant contribution to advancing optoelectronic technology (Lipunova et al., 2018).
Catalytic Applications in Medicinal Chemistry
This compound plays a critical role in medicinal and pharmaceutical industries through its applicability in synthesizing various biologically active scaffolds. Its utilization in one-pot multicomponent reactions employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts showcases the compound's versatility in creating structurally diverse and pharmacologically significant entities. This adaptability not only streamlines the synthesis of complex organic structures but also opens avenues for developing lead molecules with potential therapeutic applications, demonstrating the compound's significant impact on medicinal chemistry (Parmar et al., 2023).
Synthesis of Biologically Active Scaffolds
The compound's role extends to the synthesis of biologically active scaffolds, demonstrating its importance in creating derivatives with potential applications in drug discovery and development. Its involvement in synthesizing pyrimidine derivatives, which serve as core structures for numerous pharmacologically active molecules, underscores its utility in medicinal chemistry. These derivatives exhibit a wide range of biological activities, thereby facilitating the exploration of novel therapeutic agents and contributing significantly to the advancement of pharmaceutical sciences (Jindal & Kaur, 2021).
Safety and Hazards
Future Directions
The future directions for the study of “Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
Target of Action
It’s known that 2-hydrazino-4-(trifluoromethyl)pyrimidine, a related compound, has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum samples . This suggests that the compound might interact with steroid hormones or their metabolic pathways.
Mode of Action
It’s known that pyrimidine derivatives can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Pharmacokinetics
The compound’s water solubility, which is an important factor influencing bioavailability, is reported to be soluble in aqueous acid .
Result of Action
Based on the known activities of related compounds, it’s plausible that the compound could have effects on cell proliferation, apoptosis, oxidative stress, or microbial growth .
properties
IUPAC Name |
benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNDBBXZIJINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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